3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
Description
Historical Context and Development
The development of bicyclo[3.3.1]nonane chemistry traces its origins to the early twentieth century when pioneering researchers began exploring bridged ring systems as alternatives to conventional cyclic structures. The initial synthesis approaches focused on condensation reactions between aldehydes and active methylene compounds, leading to the formation of basic bicyclic frameworks. The specific incorporation of heteroatoms into these systems represented a significant advancement in synthetic methodology, allowing researchers to access previously unavailable structural diversity.
The evolution toward oxa-aza derivatives occurred as chemists recognized the potential for heteroatom substitution to modify both the electronic properties and conformational behavior of bicyclic systems. Early work demonstrated that the introduction of oxygen and nitrogen atoms could dramatically alter the conformational preferences of bicyclo[3.3.1]nonane systems, with some derivatives preferentially adopting boat-chair conformations rather than the traditional chair-chair arrangement. This understanding led to targeted synthetic efforts to prepare specific heteroatom-substituted derivatives for pharmaceutical and materials applications.
The specific compound this compound emerged from systematic structure-activity relationship studies aimed at developing novel pharmaceutical intermediates with enhanced solubility and stability profiles. The incorporation of the acetic acid functionality provided a handle for further synthetic elaboration while the hydrochloride salt formation addressed practical considerations related to compound handling and formulation. This development represented a convergence of synthetic methodology and practical pharmaceutical chemistry requirements.
Chemical Classification and Nomenclature
This compound is systematically classified as a heterocyclic organic compound containing multiple functional groups within a bridged bicyclic framework. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid hydrochloride, reflecting the positional relationships of all substituents and heteroatoms. The bicyclo[3.3.1]nonane designation indicates a nine-membered bridged system where the bridges contain three, three, and one carbon atoms respectively.
The compound exists under Chemical Abstracts Service registry number 1389264-26-9, which specifically identifies the hydrochloride salt form of the endo isomer. Alternative nomenclature systems may refer to this compound using different positional numbering schemes or emphasize different structural features, but the systematic name provides the most comprehensive structural description. The molecular formula C9H16ClNO3 indicates the elemental composition including the incorporated chloride ion from the hydrochloride salt formation.
| Property | Value |
|---|---|
| Systematic Name | 2-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid hydrochloride |
| Chemical Abstracts Service Number | 1389264-26-9 |
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.68 g/mol |
| International Chemical Identifier Key | SHYQVAFUHDAGCS-UHFFFAOYSA-N |
The classification extends beyond simple structural descriptors to include functional group categorizations. The compound contains carboxylic acid functionality through the acetic acid substituent, amine functionality through the bridgehead nitrogen, and ether functionality through the bridging oxygen atom. This combination of functional groups places the compound in multiple chemical categories simultaneously, contributing to its synthetic versatility and potential applications across diverse research areas.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its representation of advanced structural complexity achievable through modern synthetic methods. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements, constitute more than half of all known organic compounds and approximately 59% of United States Food and Drug Administration approved pharmaceuticals contain nitrogen heterocycles. The bicyclic nature of this compound places it within a specialized subset of heterocyclic chemistry that addresses three-dimensional structural considerations often absent in monocyclic systems.
The compound exemplifies the "Hockey Sticks" effect observed in bicyclo[3.3.1]nonane systems, where the presence of heteroatoms at specific positions influences conformational preferences through electronic repulsion effects. In systems containing oxygen and nitrogen heteroatoms, the lone pair-lone pair repulsion between these atoms in chair-chair conformations can favor alternative boat-chair arrangements, dramatically altering the compound's three-dimensional shape and consequently its interaction profiles with biological targets.
The rigid bicyclic framework provides several advantages in pharmaceutical applications, including enhanced binding selectivity through geometric complementarity with target proteins and improved metabolic stability compared to flexible acyclic analogs. The incorporation of multiple heteroatoms creates opportunities for hydrogen bonding interactions and metal coordination, expanding the range of potential biological mechanisms. Research has demonstrated that appropriately substituted bicyclo[3.3.1]nonane derivatives can exhibit diverse biological activities, including anticancer properties through modulation of specific cellular pathways.
The synthetic accessibility of this compound through established cyclization methodologies has contributed to its adoption as a versatile building block in medicinal chemistry programs. The ability to introduce diverse substituents at multiple positions around the bicyclic framework allows for systematic structure-activity relationship studies aimed at optimizing biological activity and pharmaceutical properties. This structural platform has proven particularly valuable in areas requiring precise three-dimensional molecular architecture.
Isomeric Forms: exo and endo Configurations
The stereochemical complexity of this compound manifests most prominently through the existence of distinct endo and exo configurational isomers. These isomers arise from the different spatial orientations possible for the acetic acid substituent relative to the bicyclic framework, with endo referring to the configuration where the substituent is oriented toward the longest bridge and exo indicating orientation away from the longest bridge. This stereochemical distinction has profound implications for the compound's physical properties, chemical reactivity, and biological activity profiles.
The endo isomer, corresponding to Chemical Abstracts Service number 1389264-26-9, represents the form where the acetic acid group is positioned on the same face of the molecule as the three-carbon bridge connecting the two ring systems. This configuration creates a more compact three-dimensional structure with potential for intramolecular interactions between the carboxylic acid functionality and other portions of the molecule. The spatial arrangement in the endo form may influence solubility characteristics and binding interactions with target molecules through steric effects.
In contrast, the exo isomer places the acetic acid substituent on the opposite face of the bicyclic system, creating a more extended molecular geometry. Research has indicated that exo forms often exhibit different pharmacokinetic properties compared to their endo counterparts, potentially due to altered interactions with transport proteins and metabolic enzymes. The exo configuration may provide advantages in certain applications where extended molecular reach or reduced steric hindrance is desired.
| Isomeric Form | Chemical Abstracts Service Number | Structural Characteristics | Applications |
|---|---|---|---|
| endo | 1389264-26-9 | Compact structure, acetic acid toward bridge | Pharmaceutical intermediates |
| exo | 1523530-64-4 | Extended structure, acetic acid away from bridge | Synthetic building blocks |
The conformational behavior of these isomers reflects the broader principles governing bicyclo[3.3.1]nonane systems, where substituent orientation significantly influences the preferred chair-chair or boat-chair arrangements of the constituent ring systems. Computational studies have revealed that the energy differences between endo and exo forms can be substantial, with kinetic versus thermodynamic control during synthesis determining the predominant isomer formed under specific reaction conditions. Understanding these stereochemical relationships is crucial for synthetic planning and for predicting the properties of final products in pharmaceutical development programs.
The synthetic preparation of specific isomeric forms requires careful control of reaction conditions and often involves stereochemical directing effects from other substituents or the use of chiral auxiliaries. The ability to access both isomeric forms provides medicinal chemists with complementary structural platforms for optimization studies, allowing systematic exploration of how three-dimensional molecular architecture influences biological activity and pharmaceutical properties.
Properties
CAS No. |
1389264-26-9 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H/t6?,7-,8+; |
InChI Key |
SHYQVAFUHDAGCS-OPZYXJLOSA-N |
SMILES |
C1C(CC2COCC1N2)CC(=O)O.Cl |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.Cl |
Canonical SMILES |
C1C(CC2COCC1N2)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally proceeds through three major stages:
| Step Number | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclic core | Cyclization of cyclic amines with suitable cyclization agents under controlled temperature and solvents (e.g., ethanol, toluene) | Construction of 3-oxa-9-aza-bicyclo[3.3.1]nonane framework |
| 2 | Introduction of acetic acid functional group | Reaction with acetic anhydride or acetyl chloride, often under mild acidic/basic catalysis | Attachment of acetic acid moiety at position 7 |
| 3 | Hydrochloride salt formation | Treatment with hydrochloric acid (HCl) in an appropriate solvent | Conversion to hydrochloride salt enhancing solubility and stability |
This sequence ensures the formation of the bicyclic core first, followed by functionalization and salt formation.
Detailed Synthetic Steps
Step 1: Bicyclic Core Formation
- The bicyclic core is synthesized by cyclization reactions involving cyclic amines and alpha,beta-unsaturated carboxylic acids or related precursors.
- Reaction conditions typically require heating in solvents such as ethanol or toluene to facilitate ring closure.
- The nitrogen atom at position 9 and oxygen at position 3 are introduced during this step, resulting in the bicyclic heterocycle essential for biological activity.
Step 2: Functional Group Introduction
- The acetic acid moiety is introduced via acylation reactions using reagents like acetic anhydride or acetyl chloride.
- Controlled reaction conditions (temperature, solvent, and time) are crucial to avoid over-acylation or side reactions.
- This step modifies the bicyclic core to yield 3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid.
Step 3: Hydrochloride Salt Formation
- The free acid is converted into its hydrochloride salt by reaction with hydrochloric acid, usually in an organic solvent or aqueous medium.
- This salt form improves the compound’s solubility and stability, which is important for pharmaceutical and research applications.
Industrial Production Considerations
- Industrial synthesis scales up the above laboratory procedures with optimization for yield, purity, and cost-effectiveness.
- Techniques such as continuous flow reactors and automated synthesis platforms may be employed to improve reaction control and throughput.
- Reaction parameters are rigorously optimized to minimize impurities and maximize the formation of the desired stereoisomer.
Reaction Conditions and Reagents Summary
| Synthetic Stage | Reagents/Agents | Typical Conditions | Notes |
|---|---|---|---|
| Cyclization | Cyclic amines, α,β-unsaturated carboxylic acids | Heating in ethanol or toluene (reflux) | Promotes bicyclic core formation |
| Acetic acid moiety introduction | Acetic anhydride or acetyl chloride | Mild acidic/basic catalysis, controlled temperature | Functionalizes bicyclic core with acetic acid |
| Hydrochloride salt formation | Hydrochloric acid (HCl) | Room temperature or slight heating | Converts acid to hydrochloride salt |
Supporting Research and Analogous Preparations
- Related bicyclic compounds such as 9-azabicyclo[3.3.1]nonane derivatives have been prepared using similar cyclization and functionalization strategies, as documented in organic synthesis literature.
- The preparation of derivatives like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) demonstrates the feasibility of complex bicyclic core construction followed by functional group modifications using reagents such as sodium borohydride, palladium catalysts, and oxidants, which may inform optimization of the target compound’s synthesis.
- Patented methods on 9-aza-bicyclo[3.3.1]nonane derivatives highlight their pharmaceutical relevance and the importance of precise synthetic control to achieve desired biological activity.
Data Table: Summary of Preparation Methods
| Step | Description | Reagents/Conditions | Expected Outcome | Reference |
|---|---|---|---|---|
| 1 | Cyclization to form bicyclic core | Cyclic amines + α,β-unsaturated acids; reflux in ethanol/toluene | Bicyclic 3-oxa-9-aza framework | |
| 2 | Acetic acid moiety introduction | Acetic anhydride or acetyl chloride; mild catalysis | 7-acetic acid substitution on bicyclic core | |
| 3 | Hydrochloride salt formation | Reaction with HCl; room temp or mild heating | Formation of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Pharmaceutical Development
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride has been studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. It is particularly investigated for:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- CNS Activity : Research has shown potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of:
- Peptide and Protein Modulators : It is utilized in synthesizing compounds that can modulate protein interactions, which is crucial for drug design and development.
- Building Blocks for Drug Discovery : The bicyclic structure allows for the introduction of various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening .
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. The derivatives were tested against a panel of bacterial strains, showing promising results against resistant strains of Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the bicyclic framework enhanced antimicrobial potency .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls. This suggests potential therapeutic applications in conditions such as Alzheimer's disease .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to target molecules with high affinity, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- Structure : Benzyl group at position 9 replaces the acetic acid’s hydrogen.
- Properties: Molecular formula C15H20ClNO3 (avg. mass 297.779) .
- Applications : Discontinued commercially (CymitQuimica), suggesting challenges in synthesis or stability .
exo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic Acid
- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group.
- Properties: Molecular formula C14H23NO5 (avg. mass 285.34) .
- Applications : The Boc group enhances stability during synthesis but requires deprotection for biological activity .
- Key Difference : Improved synthetic handle for further functionalization compared to the hydrochloride salt form.
Stereochemical Isomers
endo vs. exo Isomers
- endo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic Acid Hydrochloride: Marketed for industrial use (CAS 1389264-26-9) with 99% purity .
- exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic Acid Oxalate: CAS 1523530-64-4; oxalate salt form alters solubility and crystallinity .
Heteroatom Position Variations
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride
- Structure : Swapped positions of oxygen (3-oxa) and nitrogen (7-aza).
- Properties: Molecular formula C8H14ClNO3 (avg. mass 207.66) .
- Key Difference : Altered electronic distribution may influence basicity and interaction with biological targets.
3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
Functional Group Modifications
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
- Structure : Ketone replaces the acetic acid group.
- Properties: Molecular formula C7H12ClNO2 (avg. mass 177.64) .
Pharmacological and Physicochemical Properties
Pharmacological Activities
- 3,7-Diazabicyclo Derivatives : Exhibit diverse biological activities, including antiviral and anti-inflammatory effects, attributed to their ability to mimic natural alkaloids .
- Acetic Acid Derivatives: The carboxylic acid group in 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid may enhance bioavailability by mimicking endogenous metabolites .
Physicochemical Comparison
Biological Activity
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride, also known as endo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride, is a bicyclic compound with significant biological activity. This article explores its synthesis, mechanism of action, biological effects, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₁₆ClNO₃
- Molecular Weight : 221.68 g/mol
- CAS Number : 1389264-26-9
- Hydrochloride Salt Form : Enhances solubility and stability compared to its oxalate and sulfate counterparts.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of Bicyclic Core : Cyclization reactions using specific agents to construct the bicyclic structure.
- Introduction of Functional Groups : Acetic acid moiety is added through reactions with acetic anhydride or acetyl chloride.
- Hydrochloride Formation : Reacting the compound with hydrochloric acid yields the hydrochloride salt form, which is crucial for its biological activity and solubility .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways:
- The bicyclic structure allows for high-affinity binding to target molecules, influencing various biochemical processes.
- Its mechanism may involve modulation of receptor activities or inhibition of specific enzymes, although detailed molecular targets remain under investigation .
Anticancer Potential
Research indicates that derivatives of bicyclic compounds like 3-Oxa-9-aza-bicyclo[3.3.1]nonane have shown promise in anticancer applications:
- A study highlighted its potential as a chemical probe for inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL) .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits moderate bioavailability and clearance rates in vivo:
- In animal models, the compound demonstrated an increased half-life and reduced clearance when carefully dosed, suggesting potential for sustained therapeutic effects .
Case Studies
Several studies have explored the effects of 3-Oxa-9-aza-bicyclo[3.3.1]nonane derivatives on various biological systems:
- In Vivo Efficacy : Research involving lymphoma xenograft mouse models showed modest efficacy when dosed orally, indicating potential for further optimization .
- Cellular Activity : Variations in cellular potency were observed across different derivatives, with some exhibiting significantly lower IC50 values compared to others, highlighting the need for structural optimization .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Solubility | Biological Activity |
|---|---|---|---|
| This compound | 221.68 g/mol | High | Moderate anticancer activity |
| 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid oxalate | Varies | Moderate | Limited data available |
| 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid sulfate | Varies | Low | Minimal reported activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride, and how can purity be optimized?
- Methodology : Cyclization reactions involving bicyclic scaffolds are critical. For example, analogous compounds are synthesized via multi-step pathways involving condensation, cyclization, and acid-catalyzed ring closure. Purification often employs recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures) to isolate the hydrochloride salt .
- Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC (>98%) with UV detection at 254 nm.
Q. How should researchers characterize the structural integrity of this bicyclic compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify bicyclic framework and substituent positions. For example, bridgehead protons in similar azabicyclo systems resonate between δ 3.0–4.5 ppm .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for 3,7-diazabicyclo[3.3.1]nonane derivatives, where intermolecular hydrogen bonding stabilizes the crystal lattice .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHClNO: calculated 298.11, observed 298.09) .
Q. What stability tests are essential for this compound under experimental storage conditions?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C indicates suitability for room-temperature storage).
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours; monitor degradation via LC-MS. Acidic/basic conditions may cleave the bicyclic ether moiety .
- Light sensitivity : Store in amber vials and test UV-vis absorbance changes under prolonged light exposure.
Advanced Research Questions
Q. How can conflicting spectroscopic and computational data for the bicyclic scaffold be resolved?
- Case Study : For 3,7-diazabicyclo[3.3.1]nonane derivatives, discrepancies between experimental H NMR shifts and DFT-predicted values were resolved by adjusting solvent models (e.g., PCM for methanol) and verifying torsional angles via X-ray diffraction .
- Recommendation : Use hybrid methods:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain packing anomalies .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to targets like acetylcholine esterase. For azabicyclo compounds, the protonated nitrogen often forms salt bridges with catalytic residues .
- Surface plasmon resonance (SPR) : Immobilize the target protein on a gold sensor chip; measure binding kinetics (k/k) at varying compound concentrations (1 nM–10 µM) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions.
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Approach :
- Synthetic modifications : Introduce substituents at the 7-acetic acid position (e.g., esters, amides) and compare bioactivity.
- Pharmacophore mapping : Identify critical features (e.g., bicyclic rigidity, hydrogen bond donors) using software like Schrödinger’s Phase.
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values. For example, increased hydrophobicity may enhance blood-brain barrier penetration but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
